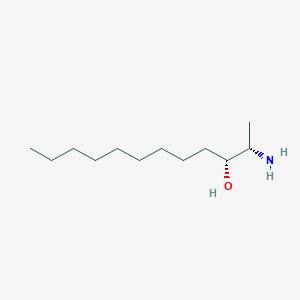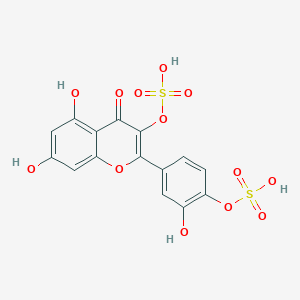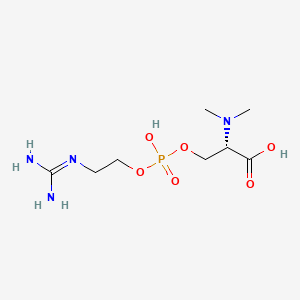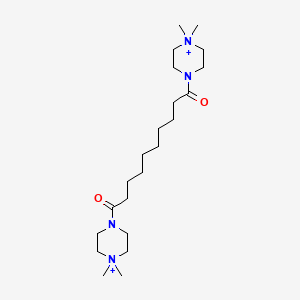
Iem 1054
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iem 1054 is a chemical compound with the molecular formula C22H44N4O2. It is known for its unique structure, which includes two piperazine rings connected by a decane chain with ketone groups at both ends.
Méthodes De Préparation
The synthesis of Iem 1054 typically involves the reaction of 1,10-decanedione with 4,4-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Iem 1054 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The piperazine rings can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Iem 1054 has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug delivery systems.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Iem 1054 involves its interaction with molecular targets and pathways within biological systems. The piperazine rings can interact with proteins and enzymes, potentially affecting their function. The ketone groups may also play a role in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to Iem 1054 include other piperazine derivatives and compounds with similar structural features. Some examples are:
- 1,4-Bis(4,4-dimethylpiperazin-4-ium-1-yl)butane-1,4-dione
- 1,6-Bis(4,4-dimethylpiperazin-4-ium-1-yl)hexane-1,6-dione
The uniqueness of this compound lies in its longer decane chain, which may impart different physical and chemical properties compared to shorter-chain analogs.
Propriétés
Numéro CAS |
61167-37-1 |
|---|---|
Formule moléculaire |
C22H44N4O2+2 |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
1,10-bis(4,4-dimethylpiperazin-4-ium-1-yl)decane-1,10-dione |
InChI |
InChI=1S/C22H44N4O2/c1-25(2)17-13-23(14-18-25)21(27)11-9-7-5-6-8-10-12-22(28)24-15-19-26(3,4)20-16-24/h5-20H2,1-4H3/q+2 |
Clé InChI |
PSSXUTDJTNJQQV-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCN(CC1)C(=O)CCCCCCCCC(=O)N2CC[N+](CC2)(C)C)C |
SMILES canonique |
C[N+]1(CCN(CC1)C(=O)CCCCCCCCC(=O)N2CC[N+](CC2)(C)C)C |
Key on ui other cas no. |
61167-37-1 |
Synonymes |
IEM 1054 IEM 1054 diiodide IEM-1054 sebacinyl-bis(1-methylpiperazine-4-methyl iodide) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



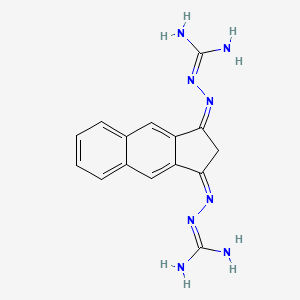


![(10Z)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1238763.png)
![(2Z)-2-(2,4-dimethoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B1238766.png)




![2-[4-(4-Chloro-2-nitrophenyl)-1-piperazinyl]phenol](/img/structure/B1238776.png)
